Motretinide

Description

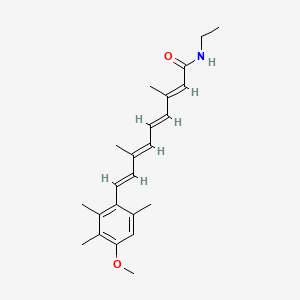

This compound is an aromatic retinoic acid with antikeratonizing activity. this compound is used as a topical agent in the treatment of acne.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

exerts a therapeutic influence on chemically induced papillomas & carcinomas of the skin in mice; RN given refers to cpd without isomeric designation; structure

Structure

3D Structure

Properties

CAS No. |

54757-59-4 |

|---|---|

Molecular Formula |

C23H31NO2 |

Molecular Weight |

353.5 g/mol |

IUPAC Name |

(2E,4E,6E,8E)-N-ethyl-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenamide |

InChI |

InChI=1S/C23H31NO2/c1-8-24-23(25)14-17(3)11-9-10-16(2)12-13-21-18(4)15-22(26-7)20(6)19(21)5/h9-15H,8H2,1-7H3,(H,24,25)/b11-9+,13-12+,16-10+,17-14+ |

InChI Key |

IYIYMCASGKQOCZ-DJRRULDNSA-N |

Isomeric SMILES |

CCNC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(C(=C(C=C1C)OC)C)C |

Canonical SMILES |

CCNC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C |

Other CAS No. |

56281-36-8 |

Synonyms |

motretinide Ro 11-1430 Ro 11-1430, (all-E)-isomer Tasmaderm TMMP ethyl ester TMMP-ERA trimethylmethoxyphenyl-N-ethyl retinamide |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Motretinide in Keratinocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Motretinide, a synthetic aromatic retinoid, exerts its therapeutic effects in skin disorders such as acne and psoriasis by modulating the behavior of keratinocytes, the primary cell type of the epidermis. This technical guide delineates the core mechanism of action of this compound in keratinocytes, focusing on its interaction with nuclear receptors, subsequent modulation of gene expression, and the resulting effects on cellular proliferation, differentiation, and apoptosis. This document provides a comprehensive overview of the signaling pathways involved, quantitative data from related retinoid studies, and detailed experimental protocols for in vitro analysis.

Introduction

Retinoids, a class of compounds derived from vitamin A, are crucial regulators of epithelial cell growth and differentiation[1]. This compound is a synthetic retinoid specifically designed for dermatological applications[1]. Its mechanism of action is centered on its ability to normalize keratinocyte function, which is often dysregulated in various skin pathologies[1]. Understanding the intricate molecular interactions of this compound within keratinocytes is paramount for the development of novel and targeted dermatological therapies.

Signaling Pathways of this compound in Keratinocytes

The primary mechanism of action of this compound involves its function as a ligand for nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs)[1]. These receptors are transcription factors that, upon ligand binding, regulate the expression of a vast array of genes.

2.1. The Canonical Retinoid Signaling Pathway

This compound, upon entering the keratinocyte nucleus, binds to RARs, which exist as heterodimers with RXRs. This ligand-receptor complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. This binding initiates a cascade of events leading to either the activation or repression of gene transcription. The predominant RAR isotype in the epidermis is RARγ, making it a key target for this compound's action.

Effects of this compound on Keratinocyte Function

The modulation of gene expression by this compound leads to significant changes in keratinocyte biology, primarily affecting proliferation, differentiation, and apoptosis.

3.1. Proliferation

In hyperproliferative conditions like psoriasis, this compound helps to normalize the rate of keratinocyte cell division[1]. While specific data for this compound is limited, other retinoids have been shown to inhibit the proliferation of rapidly growing keratinocytes.

3.2. Differentiation

This compound plays a crucial role in regulating the complex process of keratinocyte differentiation. It modulates the expression of various keratins, which are key structural proteins in the epidermis. Generally, retinoids are known to suppress the expression of hyperproliferation-associated keratins (e.g., KRT6, KRT16) and modulate the expression of differentiation-specific keratins.

3.3. Apoptosis

Retinoids can induce apoptosis, or programmed cell death, in keratinocytes, particularly under conditions that favor differentiation. This pro-apoptotic effect may contribute to the resolution of hyperkeratotic lesions.

3.4. Gene Expression

Table 1: Summary of Quantitative Data for Retinoid Effects on Keratinocytes (Illustrative Data from All-Trans Retinoic Acid - ATRA)

| Parameter | Cell Type | Retinoid (Concentration) | Result | Reference |

| Proliferation | HaCaT Keratinocytes | ATRA (1 µM) | Inhibition of cell growth | |

| Differentiation Marker Expression (mRNA) | Human Epidermis (in vivo) | ATRA (0.025%) | ~100-1000 fold increase in Keratin 4 (KRT4) mRNA | |

| Apoptosis | Mouse Keratinocytes (BALB/MK) | Various Retinoids | Induction of apoptosis in differentiating conditions | |

| Gene Expression (mRNA) | Primary Human Keratinocytes | ATRA (1 µM) | Upregulation of CASP3, CASP6, CASP7, CASP9 |

Note: The data presented in this table are for All-Trans Retinoic Acid (ATRA) and are intended to be illustrative of the general effects of retinoids. Specific quantitative data for this compound is limited in the public domain.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the mechanism of action of this compound in keratinocytes.

4.1. Keratinocyte Cell Culture

-

Cell Lines: Primary Normal Human Epidermal Keratinocytes (NHEK) or the immortalized human keratinocyte cell line HaCaT can be used.

-

Culture Medium: Keratinocyte-specific serum-free medium (e.g., KSFM) supplemented with bovine pituitary extract and epidermal growth factor.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

4.2. This compound Treatment

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Seed keratinocytes in appropriate culture vessels (e.g., 6-well plates, 96-well plates).

-

Allow cells to adhere and reach the desired confluency (typically 60-80%).

-

Replace the culture medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).

-

Incubate for the specified duration of the experiment (e.g., 24, 48, 72 hours).

4.3. Proliferation Assay (MTT Assay)

-

Seed HaCaT cells in a 96-well plate at a density of 2 x 10^4 cells/well and culture for 24 hours.

-

Treat cells with varying concentrations of this compound for 24 hours.

-

Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

4.4. Western Blot for Keratin Expression

-

Lyse this compound-treated and control keratinocytes in RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate with primary antibodies against specific keratins (e.g., KRT1, KRT10, KRT14) overnight at 4°C.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

4.5. RT-qPCR for Gene Expression Analysis

-

Isolate total RNA from this compound-treated and control keratinocytes using a suitable kit.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform quantitative PCR using gene-specific primers for target genes (e.g., KRTs, caspases) and a housekeeping gene (e.g., GAPDH).

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression.

Conclusion

This compound's mechanism of action in keratinocytes is a multifaceted process initiated by its binding to nuclear retinoid receptors. This interaction triggers a cascade of genomic events that collectively normalize keratinocyte proliferation and differentiation and can induce apoptosis. These cellular effects underpin its therapeutic efficacy in various hyperkeratotic and inflammatory skin disorders. The experimental protocols outlined in this guide provide a robust framework for further investigation into the specific molecular targets and signaling pathways modulated by this compound, paving the way for the development of more refined and effective dermatological treatments.

References

Motretinide: A Technical Guide for Researchers

Introduction

Motretinide is a synthetic, aromatic analog of retinoic acid, belonging to the second generation of retinoids. It has been investigated primarily for its potential applications in dermatology, particularly in the treatment of acne vulgaris. Like other retinoids, this compound's biological effects are mediated through its interaction with nuclear retinoic acid receptors, leading to the modulation of gene expression involved in cellular proliferation and differentiation. This technical guide provides a comprehensive overview of this compound's chemical properties, mechanism of action, and relevant experimental protocols for research and development professionals.

Chemical Properties of this compound

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 56281-36-8 |

| Molecular Formula | C23H31NO2 |

| Molecular Weight | 353.50 g/mol |

| IUPAC Name | (2E,4E,6E,8E)-N-ethyl-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenamide |

| Synonyms | Ro 11-1430, Tasmaderm |

| Melting Point | 179-180 °C |

| Appearance | Crystals (from ethanol) |

Mechanism of Action

This compound exerts its effects by functioning as an agonist for Retinoic Acid Receptors (RARs). The binding of this compound to RARs initiates a cascade of molecular events that ultimately alters the transcription of target genes.

Upon entering the cell, this compound translocates to the nucleus and binds to RARs. These receptors exist as heterodimers with Retinoid X Receptors (RXRs). In the absence of a ligand, the RAR-RXR heterodimer is bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, and is associated with corepressor proteins, which inhibit gene transcription.

The binding of this compound to the RAR subunit induces a conformational change in the receptor complex. This change leads to the dissociation of corepressors and the recruitment of coactivator proteins. The coactivator complex then promotes the transcription of genes that regulate key cellular processes, including:

-

Cellular Differentiation: Normalizes the abnormal follicular epithelial differentiation that contributes to the formation of comedones in acne.

-

Cellular Proliferation: Reduces the proliferation of keratinocytes, which can help to prevent the blockage of pores.

-

Inflammation: Modulates the expression of inflammatory mediators, thereby reducing the inflammation associated with acne lesions.

The signaling pathway for this compound is illustrated in the diagram below.

Quantitative Data

Receptor Binding Affinities of Representative Retinoids

The following table presents the dissociation constants (Kd) for the natural retinoids, all-trans retinoic acid (ATRA) and 9-cis retinoic acid, with RAR and RXR subtypes. This compound, as an RAR agonist, would be expected to exhibit high affinity for RARs.

| Ligand | Receptor Subtype | Dissociation Constant (Kd) (nM) |

| All-trans Retinoic Acid (ATRA) | RARα, RARβ, RARγ | 0.2 - 0.7 |

| RXRα, RXRβ, RXRγ | No significant binding | |

| 9-cis Retinoic Acid | RARα, RARβ, RARγ | 0.2 - 0.7 |

| RXRα | 15.7 | |

| RXRβ | 18.3 | |

| RXRγ | 14.1 |

Data compiled from studies on endogenous retinoids.[1]

Representative Clinical Efficacy of Topical Retinoids in Acne Vulgaris

The table below summarizes typical efficacy data from clinical trials of other topical retinoids in the treatment of moderate acne, which can serve as a benchmark for evaluating this compound.

| Retinoid (Concentration) | Duration of Treatment | Mean % Reduction in Inflammatory Lesions | Mean % Reduction in Non-inflammatory Lesions |

| Tretinoin (0.05% gel) | 12 weeks | ~38% | ~34% |

| Tretinoin (0.04% gel microsphere) | 12 weeks | 38.2% | 33.6% |

Data is representative of typical outcomes for topical retinoids in clinical trials.[2][3]

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is proprietary and can be found in the patents filed by Hoffmann-La Roche (DE 2414619 and US 4215215).[4] The general synthetic route involves the condensation of a trimethylmethoxyphenyl-substituted phosphonate with a suitable unsaturated aldehyde or ketone, followed by amidation to yield the final this compound product. A workflow for a plausible laboratory synthesis is outlined below.

In Vitro Anti-Acne Activity Assay (Well Diffusion Method)

This protocol is designed to assess the antibacterial activity of this compound against common acne-associated bacteria.

1. Materials and Reagents:

-

This compound

-

Propionibacterium acnes (e.g., ATCC 6919)

-

Staphylococcus epidermidis (e.g., ATCC 12228)

-

Appropriate bacterial growth medium (e.g., Tryptic Soy Agar/Broth for S. epidermidis, Reinforced Clostridial Medium for P. acnes)

-

Sterile petri dishes

-

Sterile 6 mm cork borer

-

Solvent for this compound (e.g., DMSO)

-

Positive control (e.g., Clindamycin solution)

-

Negative control (solvent alone)

-

Incubator (aerobic for S. epidermidis, anaerobic for P. acnes)

2. Procedure:

-

Prepare a stock solution of this compound in the chosen solvent. Create serial dilutions to test a range of concentrations.

-

Culture the bacterial strains in their respective broths to achieve a standardized turbidity (e.g., 0.5 McFarland standard).

-

Prepare agar plates by pouring the appropriate molten agar into sterile petri dishes and allowing them to solidify.

-

Evenly spread the bacterial inoculum onto the surface of the agar plates using a sterile swab.

-

Using a sterile 6 mm cork borer, create wells in the agar.

-

Pipette a fixed volume (e.g., 50 µL) of the different concentrations of this compound solution, the positive control, and the negative control into separate wells.

-

Allow the plates to stand for a period (e.g., 30 minutes) to allow for diffusion of the compounds into the agar.

-

Incubate the S. epidermidis plates aerobically at 37°C for 24 hours.

-

Incubate the P. acnes plates under anaerobic conditions at 37°C for 48-72 hours.

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Keratinocyte Proliferation Assay (MTT Assay)

This protocol assesses the effect of this compound on the proliferation of human keratinocytes.

1. Materials and Reagents:

-

This compound

-

Human keratinocyte cell line (e.g., HaCaT)

-

Keratinocyte growth medium (e.g., DMEM with appropriate supplements)

-

Fetal Bovine Serum (FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

2. Procedure:

-

Seed HaCaT cells into a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Prepare various concentrations of this compound in the cell culture medium.

-

Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include wells with medium alone as a negative control.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

At the end of the incubation period, add a specific volume of MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

-

Remove the medium containing MTT and add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control cells. This data can be used to determine the IC50 value (the concentration of this compound that inhibits 50% of cell proliferation).

Conclusion

This compound is a second-generation retinoid with a well-understood mechanism of action centered on the modulation of gene expression through retinoic acid receptors. While specific quantitative data on its receptor binding affinity and clinical efficacy are limited in publicly accessible literature, its profile as a topical anti-acne agent can be inferred from the extensive data available for other retinoids. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological activities and potential therapeutic applications of this compound.

References

An In-depth Technical Guide to the Synthesis of (2E,4E,6E,8E)-N-Ethyl-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenamide (Motretinide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for Motretinide, a third-generation aromatic retinoid. Given the limited availability of a complete, detailed experimental protocol in published literature, this guide outlines a feasible and chemically sound synthetic route based on established methodologies for analogous compounds, primarily its carboxylic acid precursor, Acitretin. The synthesis involves a key Wittig reaction to construct the polyene backbone, followed by amidation to yield the final product. This document includes detailed, albeit theoretical, experimental protocols, tabulated data for key compounds, and visualizations of the synthetic and relevant biological pathways to aid researchers in the fields of medicinal chemistry and drug development.

Introduction

This compound, with the systematic name (2E,4E,6E,8E)-N-Ethyl-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenamide, is a synthetic retinoid, an analog of retinoic acid.[1] Retinoids are a class of compounds derived from vitamin A that play crucial roles in various biological processes, including cell growth, differentiation, and apoptosis.[2][3] this compound is of significant interest in dermatology and oncology for its potential therapeutic applications.[2][3] Its mechanism of action is believed to involve interaction with retinoic acid receptors (RARs), which are nuclear transcription factors that regulate gene expression.

This guide details a proposed multi-step synthesis of this compound, providing a framework for its laboratory-scale preparation.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in two main stages:

-

Construction of the Retinoid Backbone: The synthesis of the carboxylic acid precursor, (2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid (Acitretin), via a Wittig reaction.

-

Amidation: The conversion of the carboxylic acid to the corresponding N-ethyl amide, this compound.

The overall proposed synthetic scheme is depicted below.

References

Early-Stage Research on Motretinide and Oncogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Motretinide, an aromatic retinoid, represents a class of synthetic vitamin A analogs investigated for their potential in oncology. Early-stage research, primarily centered on related aromatic retinoids, suggests that these compounds exert their effects by modulating key cellular processes implicated in cancer development, including proliferation, differentiation, and apoptosis. This technical guide synthesizes the available preclinical data on this compound and structurally similar aromatic retinoids, providing insights into their mechanism of action, quantitative anti-cancer activity, and the experimental methodologies employed in their evaluation. Due to the limited availability of public data specifically for this compound, this document draws upon research on the broader class of aromatic retinoids to provide a comprehensive overview for researchers in oncology and drug development.

Introduction to this compound and Aromatic Retinoids in Oncology

This compound is a second-generation synthetic retinoid characterized by an aromatic ring system, which confers increased stability and a distinct receptor binding profile compared to first-generation retinoids.[1] Retinoids, as a class, are pivotal regulators of cellular activities, and their potential in cancer therapy and prevention has been a subject of extensive research.[2][3] The anti-cancer effects of retinoids are primarily mediated through their interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[4] These ligand-activated transcription factors form heterodimers (RAR/RXR) that bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. This regulation affects a wide array of genes involved in critical cellular functions that are often dysregulated in cancer.[4]

While clinical research on this compound has focused on dermatological applications, its structural similarity to other aromatic retinoids with known anti-cancer properties, such as Etretinate and its active metabolite Acitretin, suggests its potential as an oncologic agent. This guide will delve into the preclinical evidence for the role of aromatic retinoids in oncogenesis, with a focus on their mechanism of action and quantifiable anti-proliferative effects.

Mechanism of Action of Aromatic Retinoids

The primary mechanism of action for aromatic retinoids, including this compound, involves the modulation of gene expression through nuclear retinoid receptors. This process can be broken down into several key steps:

-

Cellular Uptake and Binding: Retinoids are transported into the cell and bind to cellular retinoic acid-binding proteins (CRABPs), which facilitate their transport to the nucleus.

-

Nuclear Receptor Activation: In the nucleus, retinoids bind to and activate RARs and RXRs. This compound is known to interact with retinoic acid receptors (RARs).

-

Transcriptional Regulation: The activated RAR/RXR heterodimer binds to RAREs on the DNA, leading to the recruitment of co-activator or co-repressor proteins. This complex then modulates the transcription of target genes that control cellular processes such as:

-

Cell Cycle Arrest: Upregulation of cell cycle inhibitors, leading to a halt in cell proliferation.

-

Induction of Apoptosis: Activation of pro-apoptotic pathways to induce programmed cell death in cancer cells.

-

Cellular Differentiation: Promoting the differentiation of cancer cells into a more mature, less proliferative state.

-

The following diagram illustrates the generalized signaling pathway for aromatic retinoids.

Caption: Generalized Retinoid Signaling Pathway.

Quantitative Data on Anti-Cancer Activity

While specific quantitative data for this compound's anti-cancer effects are not widely published, studies on other retinoids provide valuable benchmarks. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a biological or biochemical function.

Table 1: IC50 Values of Retinoids in Various Cancer Cell Lines

| Retinoid | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Isotretinoin | RT4 | Bladder Cancer | 0.3, 3, 30 (µg/mL) | |

| Isotretinoin | 5637 | Bladder Cancer | 0.3, 3, 30 (µg/mL) | |

| Isotretinoin | T24 | Bladder Cancer | 0.3, 3, 30 (µg/mL) | |

| Fenretinide | Bel-7402 | Hepatoma | 13.1 | |

| Fenretinide | HepG2 | Hepatoma | 15.5 | |

| Fenretinide | Smmc-7721 | Hepatoma | 14.2 |

Note: The data for Isotretinoin is presented in µg/mL as per the source material.

In vivo studies using animal models provide another layer of evidence for the anti-tumor activity of retinoids. These studies often measure the percentage of tumor growth inhibition.

Table 2: In Vivo Anti-Tumor Activity of Fenretinide

| Animal Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Reference |

| Athymic Mouse Xenograft | Hepatoma (Bel-7402) | Fenretinide (25-100 mg/kg) | 37.2 - 57.2 |

Experimental Protocols

The following sections outline generalized protocols for key experiments used to evaluate the anti-cancer properties of retinoids like this compound.

In Vitro Cell Proliferation Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the retinoid (e.g., this compound) and incubated for a specified period (e.g., 24, 48, 72 hours). Control wells receive only the vehicle (e.g., DMSO).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.

The workflow for a typical cell proliferation assay is depicted below.

Caption: In Vitro Cell Proliferation Assay Workflow.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Protocol:

-

Animal Model: Immunocompromised mice (e.g., athymic nude mice) are typically used to prevent rejection of human tumor cells.

-

Tumor Cell Implantation: A specific number of human cancer cells are subcutaneously injected into the flank of each mouse.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into control and treatment groups. The treatment group receives the retinoid (e.g., this compound) via a specified route (e.g., oral gavage, intraperitoneal injection) at a defined dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a set duration.

-

Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated for the treatment group relative to the control group.

The logical relationship of an in vivo xenograft study is outlined below.

Caption: In Vivo Xenograft Study Logical Flow.

Conclusion and Future Directions

Early-stage research on aromatic retinoids provides a strong rationale for investigating this compound as a potential agent in oncology. The well-established mechanism of action, involving the modulation of gene expression through RARs and RXRs to control cell fate, underscores the therapeutic potential of this class of compounds. While direct quantitative data for this compound in cancer models is currently limited in the public domain, the evidence from structurally similar retinoids is promising.

Future research should focus on:

-

In-depth preclinical evaluation of this compound: Conducting comprehensive in vitro studies across a panel of cancer cell lines to determine its IC50 values and elucidate its specific effects on cell cycle and apoptosis.

-

In vivo efficacy studies: Utilizing various animal models of cancer to assess the anti-tumor efficacy, optimal dosing, and pharmacokinetic/pharmacodynamic profile of this compound.

-

Identification of predictive biomarkers: Investigating which cancer types and patient populations are most likely to respond to this compound therapy, potentially by examining RAR and RXR expression levels or the status of downstream signaling pathways.

A deeper understanding of this compound's specific interactions with oncogenic pathways will be crucial for its potential translation into clinical applications for cancer treatment and prevention.

References

- 1. Retinoids in cancer prevention and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Retinoids and Rexinoids in Cancer Prevention: From Laboratory to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Use of Retinoids for the Prevention and Treatment of Skin Cancers: An Updated Review [mdpi.com]

- 4. What is this compound used for? [synapse.patsnap.com]

The Discovery and Development of Motretinide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Motretinide (also known as Ro 11-1430 or by its trade name Tasmaderm) is a synthetic, second-generation retinoid developed for the topical treatment of dermatological conditions, primarily acne vulgaris. As a derivative of retinoic acid, its mechanism of action is centered on the modulation of gene expression through nuclear retinoic acid receptors (RARs). This technical guide provides an in-depth exploration of the discovery, development, and mechanism of action of this compound, supplemented with available clinical data, experimental methodologies, and pathway visualizations to serve as a comprehensive resource for professionals in the field of drug development and dermatological research.

Introduction and Discovery

This compound emerged from the broader research into retinoids, which are a class of compounds derived from vitamin A, known for their profound effects on cellular growth, differentiation, and proliferation.[1] The development of synthetic retinoids was driven by the need to improve the therapeutic index of naturally occurring retinoids like tretinoin (all-trans-retinoic acid), aiming for better efficacy and reduced local irritation.

This compound was developed by Hoffmann-La Roche in the 1970s.[2] The synthesis of this aromatic analog of retinoic acid was first detailed in patents filed by W. Bollag et al. While specific, step-by-step synthesis protocols are proprietary and primarily contained within patent literature, the key innovation was the creation of a molecule that could offer a therapeutic effect comparable to existing retinoids but with an improved tolerability profile.

Mechanism of Action: Retinoid Signaling Pathway

Like other retinoids, this compound exerts its effects by acting as a ligand for nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[3] These receptors are transcription factors that regulate the expression of a wide array of genes.

The signaling cascade is initiated when this compound enters the target cell, such as a keratinocyte, and binds to RARs. This binding event induces a conformational change in the receptor, leading to the formation of a heterodimer with an RXR. This RAR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[3] The binding of this complex to RAREs modulates the transcription of genes involved in cellular differentiation, proliferation, and inflammation, leading to the therapeutic effects observed in acne and psoriasis.[3]

Preclinical Development

Detailed preclinical pharmacokinetic and toxicology data for this compound are not extensively available in the public domain. The following information is based on the general profile of topical retinoids and available data for related compounds.

Pharmacokinetics

The pharmacokinetic profile of topical retinoids is characterized by low systemic absorption. The majority of the applied drug remains in the epidermis and dermis, which is desirable for treating skin conditions while minimizing systemic side effects. Any absorbed drug is typically metabolized in the liver and excreted.

Toxicology

Preclinical toxicology studies for retinoids generally focus on local irritation and teratogenicity. Oral administration of retinoids has been shown to be teratogenic in animals. However, topical application of retinoids like tretinoin has not been found to induce developmental malformations in laboratory animals, as the systemic absorption is low. This compound is also noted to have teratogenic activity, and its use in pregnancy is contraindicated.

Clinical Development

This compound has been evaluated in several clinical trials, primarily for the treatment of acne vulgaris. These studies have often compared its efficacy and tolerability to existing treatments like tretinoin and benzoyl peroxide.

Efficacy in Acne Vulgaris

Clinical trials have demonstrated that this compound is an effective treatment for acne vulgaris. A double-blind, randomized trial comparing 0.1% this compound lotion with 0.05% retinoic acid lotion in 31 patients with acne vulgaris found that both treatments were approximately equally effective in reducing the number of acne lesions over a 6-8 week period.

Another open study involving 30 patients with papulopustular acne compared 0.1% this compound cream with 5% benzoyl peroxide gel over 8 weeks. The results were reported as "good" in both treatment groups, with no significant difference in the reduction of acne lesions between the two.

Tolerability and Safety

A key advantage of this compound highlighted in clinical studies is its improved tolerability compared to other topical retinoids. In the comparative trial against retinoic acid, side effects such as erythema, desquamation, and burning were significantly less frequent with this compound.

The study comparing this compound to benzoyl peroxide also reported better tolerability for this compound. While 73% of patients treated with benzoyl peroxide experienced local irritation, only one case of a flare-up reaction was reported in the this compound group.

A multicenter, double-blind trial in 29 patients with acne vulgaris who could not tolerate daily application of retinoic acid found that 0.1% this compound cream was better than placebo and was well-tolerated.

| Clinical Trial Data Summary | This compound (Ro 11-1430) | Comparator | Key Findings |

| Efficacy | |||

| Christiansen et al., 1976 | 0.1% Lotion | 0.05% Retinoic Acid Lotion | Approximately equal efficacy in reducing acne lesions. |

| Lassus et al., 1984 | 0.1% Cream | 5% Benzoyl Peroxide Gel | "Good" results in both groups with no significant difference in lesion count reduction. |

| Christiansen et al., 1979 | 0.1% Cream | Placebo Cream | Better response with this compound than placebo in patients intolerant to retinoic acid. |

| Tolerability | |||

| Christiansen et al., 1976 | 0.1% Lotion | 0.05% Retinoic Acid Lotion | Significantly less erythema, desquamation, and burning with this compound. |

| Lassus et al., 1984 | 0.1% Cream | 5% Benzoyl Peroxide Gel | This compound was well-tolerated (1 case of irritation) vs. 73% of patients with irritation in the benzoyl peroxide group. |

| Christiansen et al., 1979 | 0.1% Cream | Placebo Cream | Both treatments were well-tolerated with no significant difference in local side effects. |

Experimental Protocols: A Generalized Approach

Specific, detailed experimental protocols for the pivotal this compound clinical trials are not fully available. The following represents a generalized workflow for a Phase III clinical trial of a topical retinoid for acne vulgaris, based on common practices in the field.

Study Design

A typical Phase III trial would be a multicenter, randomized, double-blind, vehicle-controlled study.

Patient Population

Participants would be male and female subjects (typically aged 12 and older) with a clinical diagnosis of facial acne vulgaris of a specified severity (e.g., moderate), with a minimum number of inflammatory and non-inflammatory lesions at baseline.

Treatment

Subjects would be randomized to receive either the active treatment (e.g., this compound 0.1% cream) or a vehicle cream, applied once daily for a specified duration (e.g., 12 weeks).

Efficacy and Safety Assessments

-

Primary Efficacy Endpoints:

-

Mean percent change in inflammatory and non-inflammatory lesion counts from baseline to the end of the study.

-

Success rate based on an Investigator's Global Assessment (IGA) scale (e.g., proportion of subjects rated 'clear' or 'almost clear').

-

-

Safety and Tolerability Endpoints:

-

Assessment of local tolerability (e.g., erythema, scaling, dryness, stinging/burning) on a graded scale.

-

Monitoring and recording of all adverse events.

-

Conclusion

This compound represents a significant development in the history of topical retinoids, offering a therapeutic option for acne vulgaris with a favorable tolerability profile compared to its predecessors. Its mechanism of action, centered on the modulation of gene expression via RARs, is characteristic of the retinoid class. While detailed quantitative data from its early clinical trials are not as extensively published as for more recent drugs, the available evidence consistently points to its efficacy and, notably, its improved local tolerance. This technical guide provides a foundational understanding of this compound's discovery and development, intended to aid researchers and clinicians in the ongoing pursuit of improved dermatological therapies.

References

- 1. Endogenous retinoic acid receptor (RAR)-retinoid X receptor (RXR) heterodimers are the major functional forms regulating retinoid-responsive elements in adult human keratinocytes. Binding of ligands to RAR only is sufficient for RAR-RXR heterodimers to confer ligand-dependent activation of hRAR beta 2/RARE (DR5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Retinoid-Responsive Transcriptional Changes in Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Journey of Motretinide in Animal Models: A Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Motretinide, a synthetic retinoid also known by its developmental code Ro 11-1430, has been investigated for its potential therapeutic applications. Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound—and its metabolic fate is fundamental for its development and clinical translation. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and metabolism of this compound in animal models, with a focus on quantitative data, experimental methodologies, and metabolic pathways.

Pharmacokinetics of this compound

The available pharmacokinetic data for this compound in animal models is primarily derived from a key study in NMRI mice. This section summarizes the findings from this research.

Key Pharmacokinetic Parameters

A pivotal study by Reiners et al. (1988) investigated the transplacental pharmacokinetics of a single 100 mg/kg oral dose of this compound in NMRI mice on day 11 of gestation. The study revealed that this compound is metabolized to etretin. While specific pharmacokinetic parameters for this compound itself were not detailed in the abstract, the study provided a comparative analysis of the resulting etretin levels.

Table 1: Comparative Embryonic Pharmacokinetics of Etretin after Oral Administration of this compound and Etretinate in NMRI Mice

| Compound Administered | Dose (mg/kg) | Animal Model | Peak Embryonic Concentration (Cmax) of Etretin | Area Under the Curve (AUC) of Etretin in Embryo |

| This compound | 100 | NMRI Mice | Approx. 5-fold lower than after Etretinate | Approx. 5-fold lower than after Etretinate |

| Etretinate | 100 | NMRI Mice | - | - |

Source: Reiners J, et al. Reproductive Toxicology, 1988.

Metabolism of this compound

The biotransformation of this compound is a critical aspect of its pharmacological profile. The primary metabolic pathway identified in animal models is the conversion to its active metabolite, etretin.

Metabolic Pathway

The conversion of this compound to etretin involves the hydrolysis of the ethyl amide group to a carboxylic acid. This metabolic step is crucial as etretin is a known teratogen, and its formation is a key factor in the safety assessment of this compound.

Below is a diagram illustrating the metabolic conversion of this compound to etretin.

Caption: Metabolic conversion of this compound to Etretin.

Experimental Protocols

This section details the methodologies employed in the key study investigating the pharmacokinetics of this compound in an animal model.

Animal Model and Dosing

-

Animal Species: NMRI mice

-

Dosage: A single oral dose of 100 mg/kg of this compound was administered.

-

Time of Administration: Day 11 of gestation.

Sample Collection and Analysis

-

Biological Samples: Embryonic tissues were collected for analysis.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) was utilized to quantify the concentrations of this compound and its metabolite, etretin, in the biological samples.

The general workflow for such a pharmacokinetic study is outlined in the diagram below.

Caption: General workflow for a pharmacokinetic study.

Discussion and Future Directions

The available data on the pharmacokinetics and metabolism of this compound in animal models is limited, with the study by Reiners et al. (1988) being the primary source of information. This study establishes the key metabolic conversion of this compound to etretin and provides a semi-quantitative assessment of the resulting embryonic exposure in mice.

However, a more comprehensive understanding of this compound's pharmacokinetic profile is necessary for a complete risk-benefit assessment. Future research should focus on:

-

Detailed Pharmacokinetic Profiling: Conducting studies to determine the full pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) of this compound and its metabolites in various animal species (e.g., rats, dogs) and in different biological matrices (plasma, various tissues).

-

Metabolite Identification: A more thorough investigation of the metabolic fate of this compound to identify any other potential metabolites besides etretin.

-

Dose-Response Studies: Evaluating the pharmacokinetics of this compound at different dose levels to assess dose proportionality.

-

Repeated Dose Studies: Investigating the pharmacokinetic profile of this compound following multiple-dose administration to understand its accumulation potential.

By addressing these knowledge gaps, a more complete picture of the pharmacokinetic and metabolic properties of this compound can be established, which is essential for guiding its potential future development.

Methodological & Application

Application Notes and Protocols for Motretinide Topical Formulation in In-Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Motretinide, a synthetic retinoid, has demonstrated significant potential in the treatment of various dermatological conditions due to its ability to modulate cellular differentiation, proliferation, and apoptosis.[1] As a derivative of vitamin A, it interacts with retinoic acid receptors (RARs) in the skin to regulate gene expression.[1] These application notes provide detailed protocols for the preparation and in-vivo evaluation of a topical this compound formulation in mouse models of skin cancer and psoriasis. While specific quantitative data for this compound is limited in publicly available literature, representative data from studies on the closely related retinoid, Tretinoin, is presented to illustrate the expected outcomes and data presentation formats.

Mechanism of Action

This compound exerts its effects by binding to nuclear retinoic acid receptors (RARs), which form heterodimers with retinoid X receptors (RXRs). This complex then binds to retinoic acid response elements (RAREs) on the DNA, modulating the transcription of target genes. This regulation of gene expression leads to a normalization of skin cell turnover, making it effective in conditions characterized by dysregulated cell growth such as acne and psoriasis.[1] Additionally, this compound possesses anti-inflammatory properties.[1]

Signaling Pathway of this compound in Keratinocytes

The binding of this compound to RARs can influence other key signaling pathways involved in inflammation and cell proliferation, such as Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB). The following diagram illustrates the proposed signaling cascade.

I. Topical Formulation Preparation

While a specific registered formulation for research-grade topical this compound is not widely published, a stable and effective emulgel formulation can be prepared based on established methods for other retinoids like Tretinoin.[2]

Protocol: Preparation of 0.1% this compound Emulgel

Materials:

-

This compound powder

-

Carbopol 940

-

Liquid Paraffin

-

Span 20

-

Tween 20

-

Propylene Glycol

-

Ethanol

-

Methylparaben

-

Propylparaben

-

Purified Water

-

Sodium Hydroxide (0.5 N)

Equipment:

-

Magnetic stirrer with heating plate

-

Homogenizer

-

pH meter

-

Weighing balance

Procedure:

-

Oil Phase Preparation: Dissolve this compound (0.1 g) in a mixture of liquid paraffin (7.5 g), Span 20 (2 g), and Tween 20 (0.5 g). Heat the mixture to 70-80°C.

-

Aqueous Phase Preparation: In a separate beaker, dissolve methylparaben (0.15 g) and propylparaben (0.05 g) in propylene glycol (5 g). Add this to purified water (up to 100 g) and heat to 70-80°C.

-

Emulsion Formation: Add the oil phase to the aqueous phase with continuous stirring at 500 rpm until it cools to room temperature.

-

Gel Base Preparation: Disperse Carbopol 940 (1 g) in a sufficient amount of purified water with continuous stirring.

-

Emulgel Formation: Incorporate the prepared emulsion into the gel base with gentle stirring until a homogenous emulgel is formed.

-

pH Adjustment: Adjust the pH of the emulgel to 6.5-6.8 using 0.5 N sodium hydroxide.

-

Storage: Store the final formulation in an airtight, light-resistant container at 4°C.

II. In-Vivo Mouse Models and Experimental Protocols

The following protocols describe the use of the this compound topical formulation in two common mouse models for dermatological research: the chemically-induced skin carcinogenesis model and the imiquimod-induced psoriasis model.

A. Chemically-Induced Skin Carcinogenesis Model

This model is used to evaluate the potential of this compound to prevent or treat the development of skin tumors. A two-stage carcinogenesis protocol using a single application of a carcinogen (initiator) followed by repeated applications of a tumor promoter is commonly employed.

Animals:

-

Female SENCAR or CD-1 mice, 6-8 weeks old.

Materials:

-

7,12-Dimethylbenz[a]anthracene (DMBA)

-

12-O-Tetradecanoylphorbol-13-acetate (TPA)

-

Acetone (as vehicle for DMBA and TPA)

-

0.1% this compound Emulgel (prepared as described above)

-

Vehicle Control Emulgel (prepared without this compound)

Procedure:

-

Acclimatization: House the mice for at least one week before the start of the experiment.

-

Initiation: Shave the dorsal skin of the mice. Two days later, apply a single topical dose of DMBA (e.g., 100 nmol in 200 µL acetone).

-

Promotion: One week after initiation, begin the promotion phase. Apply TPA (e.g., 5 nmol in 200 µL acetone) topically to the same area twice a week for 20 weeks.

-

Treatment: Concurrently with the promotion phase, apply the 0.1% this compound emulgel or the vehicle control emulgel (e.g., 100 µL) to the shaved dorsal area on the days when TPA is not applied.

-

Tumor Monitoring: Observe the mice weekly for the appearance of skin papillomas. Record the number of tumors (multiplicity) and the percentage of mice with tumors (incidence). Measure the diameter of each tumor with calipers.

-

Endpoint Analysis: At the end of the study (e.g., 20 weeks), euthanize the mice. Excise the tumors and surrounding skin for histopathological analysis (H&E staining) and molecular analysis (e.g., qPCR for proliferation and inflammation markers).

Table 1: Effect of Topical Retinoid Treatment on DMBA/TPA-Induced Skin Tumorigenesis

| Treatment Group | Tumor Incidence (%) | Average Tumor Multiplicity (tumors/mouse) | Average Tumor Volume (mm³) |

| Vehicle Control | 95 | 12.5 ± 2.1 | 35.2 ± 5.4 |

| 0.025% Tretinoin | 60 | 5.8 ± 1.5 | 15.7 ± 3.8* |

Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. Data is illustrative and based on findings from various studies on topical retinoids.

B. Imiquimod-Induced Psoriasis-Like Dermatitis Model

This model is used to assess the anti-inflammatory and anti-proliferative effects of this compound in a psoriasis-like condition.

Animals:

-

BALB/c or C57BL/6 mice, 8-12 weeks old.

Materials:

-

Imiquimod cream (5%)

-

0.1% this compound Emulgel

-

Vehicle Control Emulgel

Procedure:

-

Acclimatization: House the mice for at least one week prior to the experiment.

-

Induction: Shave the dorsal skin of the mice. Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back for 6 consecutive days.

-

Treatment: Two hours after each imiquimod application, topically administer 100 µL of either the 0.1% this compound emulgel or the vehicle control emulgel to the inflamed skin.

-

Clinical Scoring: Score the severity of the skin inflammation daily based on the Psoriasis Area and Severity Index (PASI). Evaluate erythema, scaling, and thickness on a scale of 0 to 4 (0: none; 1: slight; 2: moderate; 3: marked; 4: very marked). The cumulative score reflects the overall severity.

-

Endpoint Analysis: On day 7, euthanize the mice.

-

Histopathology: Collect skin biopsies for H&E staining to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.

-

Cytokine Analysis: Homogenize a portion of the skin tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) by ELISA or qPCR.

-

Note: The following table presents an illustrative format for quantitative data from an imiquimod-induced psoriasis study.

Table 2: Effect of Topical this compound on Imiquimod-Induced Psoriasis-Like Dermatitis

| Treatment Group | Cumulative PASI Score (Day 6) | Epidermal Thickness (µm) | Skin IL-17 Level (pg/mg tissue) |

| Naive (No Treatment) | 0 | 15.2 ± 2.5 | 5.1 ± 1.2 |

| Imiquimod + Vehicle | 10.5 ± 1.2 | 110.8 ± 12.3 | 85.6 ± 9.8 |

| Imiquimod + 0.1% this compound | 4.2 ± 0.8 | 45.3 ± 6.7 | 25.4 ± 4.1* |

Data are presented as mean ± SEM. *p < 0.05 compared to Imiquimod + Vehicle. Data is illustrative.

III. Pharmacokinetic Studies

To understand the absorption, distribution, and retention of this compound in the skin, pharmacokinetic studies in hairless mice are recommended.

Protocol: Topical Pharmacokinetics in Hairless Mice

Animals:

-

Hairless mice (SKH-1 or similar strain), 8-10 weeks old.

Materials:

-

Radiolabeled ([³H] or [¹⁴C]) this compound (if available) or a validated LC-MS/MS method for unlabeled this compound.

-

0.1% this compound Emulgel.

Procedure:

-

Apply a single dose of the this compound emulgel to a defined area on the dorsal skin of the mice.

-

At various time points (e.g., 1, 2, 4, 8, 12, and 24 hours) post-application, euthanize a cohort of mice.

-

Excise the treated skin area.

-

Separate the epidermis from the dermis.

-

Extract this compound from the epidermis, dermis, and any remaining formulation on the skin surface using an appropriate solvent (e.g., methanol/acetonitrile).

-

Quantify the concentration of this compound in each compartment using liquid scintillation counting (for radiolabeled compound) or LC-MS/MS.

Data Presentation: Representative Pharmacokinetic Data

Note: The following table provides an example of how to present pharmacokinetic data, based on studies of other topical retinoids.

Table 3: Skin Concentration of Retinoid Following a Single Topical Application

| Time (hours) | Epidermal Concentration (ng/mg tissue) | Dermal Concentration (ng/mg tissue) |

| 1 | 150.2 ± 25.8 | 35.6 ± 8.1 |

| 4 | 98.5 ± 15.3 | 45.2 ± 6.9 |

| 8 | 55.1 ± 9.7 | 30.8 ± 5.4 |

| 24 | 10.3 ± 3.1 | 8.9 ± 2.5 |

Data are presented as mean ± SEM. Data is illustrative.

Conclusion

These application notes provide a comprehensive framework for the preclinical evaluation of topical this compound formulations in relevant in-vivo mouse models. The provided protocols for formulation, disease induction, treatment, and analysis, along with the templates for data presentation, are intended to guide researchers in designing and executing robust studies. While specific quantitative data for this compound remains to be fully elucidated in the public domain, the use of analogous data from other retinoids offers valuable insight into the expected outcomes and the methodologies for their assessment. Further research is warranted to generate specific data for this compound to fully characterize its therapeutic potential.

References

Protocol for dissolving Motretinide for cell culture experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

Motretinide, a synthetic retinoid, is a potent modulator of cellular differentiation, proliferation, and apoptosis. Its mechanism of action, mediated through nuclear retinoic acid receptors, makes it a valuable compound for in vitro studies across various research fields, including dermatology and oncology. Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the solubilization of this compound for cell culture applications, along with guidelines for storage and use to ensure compound stability and efficacy.

Data Presentation: Solubility and Recommended Concentrations

Successful cell culture experiments with this compound hinge on proper preparation of the compound. Due to its hydrophobic nature, this compound requires an organic solvent for initial dissolution before being introduced into aqueous cell culture media. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. The following table summarizes key quantitative data for dissolving and using this compound in cell culture experiments.

| Parameter | Value | Notes |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | High-purity, cell culture grade DMSO should be used. |

| Stock Solution Concentration | 1-100 mM | Preparation of a high-concentration stock allows for minimal solvent introduction into the final culture medium. |

| Final DMSO Concentration in Media | < 0.5% (v/v) | To avoid solvent-induced cytotoxicity, the final concentration of DMSO should be as low as possible. A concentration of 0.1% is considered safe for most cell lines.[1] |

| Working Concentration in Media | Varies by cell type and application | Effective concentrations for retinoids in cell culture can range from 500 nM to 1 µM.[2] However, optimal concentration should be determined empirically for each cell line and experimental endpoint. |

| Storage of Stock Solution | -20°C | Aliquot stock solutions into light-protected tubes to avoid repeated freeze-thaw cycles. |

| Stability of Stock Solution | Up to 6 months at -20°C | While some sources suggest long-term stability[3], others recommend preparing fresh solutions for optimal activity, as retinoids can be unstable.[4] |

Experimental Protocol: Dissolving this compound for Cell Culture

This protocol details the steps for preparing a this compound stock solution in DMSO and its subsequent dilution into cell culture medium.

Materials:

-

This compound powder

-

High-purity, sterile Dimethyl sulfoxide (DMSO)

-

Sterile, light-protected microcentrifuge tubes

-

Pre-warmed cell culture medium (with or without serum)

-

Sterile, low-protein binding syringe filter (0.2 µm)

Procedure:

-

Prepare Stock Solution:

-

In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.

-

Add the appropriate volume of high-purity DMSO to achieve the desired stock solution concentration (e.g., for a 10 mM stock solution).

-

To aid dissolution, the solution can be gently warmed to 37°C for 2-5 minutes.[3] Mix by vortexing or gentle pipetting until the powder is completely dissolved.

-

Visually inspect the solution to ensure there are no visible particles.

-

-

Aliquot and Store Stock Solution:

-

Dispense the stock solution into single-use aliquots in sterile, light-protected microcentrifuge tubes. This minimizes the exposure of the compound to light and air and avoids degradation from repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

-

-

Prepare Working Solution in Cell Culture Medium:

-

Thaw a single aliquot of the this compound stock solution at 37°C immediately before use.

-

Pre-warm the cell culture medium to 37°C. This is crucial to prevent the precipitation of the hydrophobic compound upon dilution.

-

Slowly add the thawed this compound stock solution to the pre-warmed medium while gently swirling. It is critical to ensure that the final DMSO concentration in the medium remains below 0.5%.

-

For best results and to ensure sterility, filter the final supplemented medium through a 0.2 µm low-protein binding syringe filter before adding it to the cells.

-

Important Considerations:

-

Light Sensitivity: this compound, like other retinoids, is sensitive to light. All steps should be performed with minimal light exposure. Use amber or foil-wrapped tubes and dim lighting whenever possible.

-

Stability in Media: Retinoids are more stable in media containing serum compared to serum-free conditions. For experiments in serum-free media, the addition of bovine serum albumin (BSA) may enhance stability. It is recommended to prepare fresh supplemented media for each experiment.

-

Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the this compound-treated cells.

Mandatory Visualizations

Experimental Workflow for this compound Preparation

Caption: Workflow for dissolving and preparing this compound for cell culture experiments.

Signaling Pathway of this compound

Caption: Canonical signaling pathway of this compound via nuclear retinoic acid receptors.

References

Application Notes and Protocols for HPLC Analysis of Motretinide and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Motretinide, an aromatic retinoid, is a third-generation derivative of vitamin A.[1][2] Like other retinoids, it is investigated for its role in regulating cell proliferation and differentiation, making it a compound of interest in dermatology and oncology.[2] Accurate and sensitive analytical methods are crucial for the pharmacokinetic and metabolic studies of this compound. This document provides detailed application notes and protocols for the quantitative analysis of this compound and its putative metabolites in biological matrices using High-Performance Liquid Chromatography (HPLC).

Given the limited publicly available data specific to this compound, the methodologies presented here are adapted from established and validated methods for structurally similar aromatic retinoids, such as etretinate and acitretin.[3][4] These protocols provide a strong foundation for developing and validating a specific method for this compound analysis.

Metabolic Pathway of this compound

The metabolism of aromatic retinoids like etretinate and acitretin primarily involves hydrolysis of ester groups, isomerization, and oxidation. Based on these known pathways, a putative metabolic pathway for this compound is proposed. This compound, being an N-ethyl amide, may undergo de-ethylation to its corresponding carboxylic acid metabolite. Further metabolism may involve isomerization of the polyene chain and oxidation of the aromatic ring.

Caption: Putative metabolic pathway of this compound.

Experimental Workflow for HPLC Analysis

A typical workflow for the HPLC analysis of this compound and its metabolites from a biological matrix (e.g., plasma) involves sample preparation, chromatographic separation, and detection.

Caption: Experimental workflow for HPLC analysis.

HPLC Method Protocol

This protocol is adapted from methods for the analysis of etretinate and acitretin and should be validated for this compound.

1. Materials and Reagents

-

This compound reference standard

-

Putative metabolite reference standards (if available)

-

Internal Standard (IS) (e.g., another aromatic retinoid not present in the sample)

-

HPLC-grade acetonitrile, methanol, isopropanol, and water

-

Glacial acetic acid or formic acid

-

Human plasma (or other biological matrix)

2. Instrumentation

-

HPLC system with a gradient pump, autosampler, and column oven

-

UV/Diode Array Detector (DAD) or a Mass Spectrometer (MS/MS) detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

3. Chromatographic Conditions (Starting Point)

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 70% B to 95% B over 10 min, hold for 2 min, return to initial |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 350-360 nm or MS/MS (MRM mode) |

| Injection Volume | 20 µL |

4. Sample Preparation

-

To 200 µL of plasma sample, add 20 µL of internal standard solution.

-

Add 600 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition.

-

Vortex and inject into the HPLC system.

5. Calibration and Quantification

-

Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound and its metabolites.

-

Process the calibration standards using the same sample preparation procedure.

-

Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration.

-

Quantify the analytes in the unknown samples using the regression equation from the calibration curve.

Method Validation Parameters (Based on ICH Guidelines)

The following tables summarize the target validation parameters for the HPLC method. The values are based on typical requirements for bioanalytical method validation and published data for similar retinoids.

Table 1: System Suitability

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| %RSD of Peak Area (n=6) | ≤ 2.0% |

Table 2: Linearity and Range

| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |

| This compound | 1 - 1000 | ≥ 0.995 |

| Metabolite M1 | 1 - 1000 | ≥ 0.995 |

Table 3: Precision and Accuracy

| Analyte | QC Level | Precision (%CV) | Accuracy (%Recovery) |

| This compound | LLOQ | ≤ 20% | 80 - 120% |

| Low QC | ≤ 15% | 85 - 115% | |

| Mid QC | ≤ 15% | 85 - 115% | |

| High QC | ≤ 15% | 85 - 115% | |

| Metabolite M1 | LLOQ | ≤ 20% | 80 - 120% |

| Low QC | ≤ 15% | 85 - 115% | |

| Mid QC | ≤ 15% | 85 - 115% | |

| High QC | ≤ 15% | 85 - 115% |

Table 4: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| This compound | > 80% | 85 - 115% |

| Metabolite M1 | > 80% | 85 - 115% |

Table 5: Stability

| Stability Condition | Acceptance Criteria |

| Bench-top (24h, RT) | ± 15% of initial concentration |

| Freeze-thaw (3 cycles) | ± 15% of initial concentration |

| Long-term (-80°C, 1 month) | ± 15% of initial concentration |

LC-MS/MS for Enhanced Sensitivity and Specificity

For higher sensitivity and specificity, especially for the analysis of metabolites at low concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique.

Table 6: Example MRM Transitions for LC-MS/MS Analysis (Hypothetical)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 354.2 | [To be determined experimentally] |

| Metabolite M1 | [M-C₂H₅+H]⁺ | [To be determined experimentally] |

| Internal Standard | [To be determined] | [To be determined] |

Note: The exact m/z values for precursor and product ions need to be determined by direct infusion of the analytical standards into the mass spectrometer.

Conclusion

The protocols and data presented provide a comprehensive guide for the development and validation of an HPLC method for the quantitative analysis of this compound and its putative metabolites. While specific experimental optimization and validation are essential, the provided information, based on established methods for structurally related aromatic retinoids, offers a robust starting point for researchers in the field of drug metabolism and pharmacokinetics. The use of LC-MS/MS is highly recommended for achieving the sensitivity and specificity required for detailed metabolic profiling and pharmacokinetic studies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Determination of isotretinoin or etretinate and their major metabolites in human blood by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A fully validated HPLC method for the simultaneous determination of acitretin and etretinate in plasma and its application to a pharmacokinetic study in healthy Korean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Motretinide in 3D Skin Equivalent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Motretinide, a synthetic retinoid, is a potent modulator of epithelial cell growth and differentiation.[1][2] Its mechanism of action involves binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which then act as transcription factors to regulate the expression of genes involved in cellular processes like proliferation, differentiation, and apoptosis.[1][2] These characteristics make this compound a compound of interest for treating various dermatological conditions, including acne and psoriasis.[1] Three-dimensional (3D) skin equivalent models offer a physiologically relevant in vitro platform for evaluating the efficacy and safety of topical agents like this compound, providing a valuable tool in preclinical drug development and reducing the reliance on animal testing.

These application notes provide a comprehensive guide for utilizing this compound in 3D skin equivalent models, covering experimental protocols, data interpretation, and visualization of key cellular pathways.

Key Applications

-

Efficacy Testing: Assessing the therapeutic potential of this compound for hyperproliferative and inflammatory skin disorders.

-

Mechanism of Action Studies: Elucidating the molecular pathways modulated by this compound in a human-like skin environment.

-

Safety and Toxicity Assessment: Evaluating the potential for skin irritation and other adverse effects.

-

Formulation Optimization: Comparing the delivery and efficacy of different this compound formulations.

Data Presentation: Quantitative Effects of Retinoids on 3D Skin Equivalents

The following tables summarize the expected quantitative effects of retinoids on 3D skin equivalent models. Note: Specific quantitative data for this compound in 3D skin models is limited in publicly available literature. The data presented below is based on studies using closely related retinoids, such as Tretinoin and Retinoic Acid, and should be considered as a predictive reference for effects that may be observed with this compound.

Table 1: Histological and Morphological Changes

| Parameter | Treatment Group | Expected Change vs. Control | Reference Compound |

| Epidermal Thickness (µm) | Retinoid (0.025% - 0.1%) | ↑ (Increase) | Tretinoin |

| Stratum Corneum Thickness (µm) | Retinoid (0.05%) | ↑ or ↓ (Variable) | Isotretinoin |

| Keratinocyte Proliferation (Ki67+ cells) | Retinoid | ↑ (Increase) in basal layer | Retinoic Acid |

| Cell Viability (%) | Retinoid (up to 10µM) | No significant change or slight ↓ | Retinoic Acid |

Table 2: Gene Expression Changes (qPCR)

| Gene | Function | Expected Change in Expression | Reference Compound |

| KRT4, KRT13, KRT19 | Keratins (differentiation markers) | ↑ (Upregulation) | Retinoic Acid |

| COL1A1, COL3A1 | Collagen synthesis | ↑ (Upregulation) | Retinoic Acid |

| MMP-1, MMP-3 | Matrix Metalloproteinases (collagen degradation) | ↓ (Downregulation) | Tretinoin |

| FLG (Filaggrin) | Epidermal barrier function | ↑ (Upregulation) | Retinoic Acid |

Table 3: Protein Expression Changes (Western Blot / Immunofluorescence)

| Protein | Function | Expected Change in Expression | Reference Compound |

| Keratin 10 (K10) | Suprabasal keratinocyte differentiation | ↑ (Upregulation) | Retinoic Acid |

| Loricrin | Cornified envelope formation | ↑ (Upregulation) | Retinoic Acid |

| Collagen I | Dermal matrix protein | ↑ (Upregulation) | Retinoic Acid |

| MMP-13 | Matrix Metalloproteinase | ↓ (Downregulation) | Tretinoin |

Experimental Protocols

The following are detailed protocols for the application and analysis of this compound in commercially available or in-house developed 3D skin equivalent models.

Protocol 1: Topical Application of this compound

This protocol outlines the procedure for applying a topical formulation of this compound to a 3D skin equivalent model.

Materials:

-

3D skin equivalent models (e.g., EpiDerm™, SkinEthic™, or similar)

-

This compound formulation (e.g., cream, gel) at desired concentrations

-

Vehicle control (formulation without this compound)

-

Phosphate-buffered saline (PBS), sterile

-

Positive displacement pipette or similar application device

-

Cell culture incubator (37°C, 5% CO₂)

-

Assay medium provided by the skin model manufacturer

Procedure:

-

Model Equilibration: Upon receipt, equilibrate the 3D skin models in the provided assay medium for at least 1 hour in a cell culture incubator.

-

Application of Test Substance:

-

Carefully remove the assay medium from the top of the tissue culture insert.

-

Using a positive displacement pipette, apply a precise amount (typically 10-20 µL or 10-20 mg) of the this compound formulation or vehicle control directly onto the surface of the stratum corneum.

-

Ensure even distribution of the substance across the entire surface of the skin equivalent.

-

-

Incubation: Return the treated models to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Removal of Test Substance: After the incubation period, gently wash the surface of the skin models twice with sterile PBS to remove any remaining formulation.

-

Post-incubation: Add fresh assay medium to the bottom of the culture well and return the models to the incubator for a post-incubation period if required by the subsequent analysis (e.g., 24 hours for recovery before viability testing).

Protocol 2: Histological Analysis

This protocol describes the preparation of treated 3D skin models for histological examination.

Materials:

-

Treated and control 3D skin models

-

10% neutral buffered formalin

-

Ethanol series (70%, 95%, 100%)

-

Xylene

-

Paraffin wax

-

Microtome

-

Glass slides

-

Hematoxylin and Eosin (H&E) stain

Procedure:

-

Fixation: Fix the skin models in 10% neutral buffered formalin for 24 hours at room temperature.

-

Dehydration and Clearing: Dehydrate the fixed tissues through a graded series of ethanol (70%, 95%, 100%) and clear with xylene.

-

Embedding: Embed the tissues in paraffin wax.

-

Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.

-

Staining: Deparaffinize and rehydrate the sections, then stain with Hematoxylin and Eosin (H&E) for morphological evaluation.

-

Analysis: Examine the stained sections under a light microscope to assess epidermal thickness, stratum corneum integrity, and overall tissue morphology.

Protocol 3: Gene Expression Analysis by qPCR

This protocol details the quantification of gene expression changes in response to this compound treatment.

Materials:

-

Treated and control 3D skin models

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

RNase-free water

-

Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)

-

SYBR Green or TaqMan qPCR master mix

-

Gene-specific primers for target genes (e.g., KRT10, COL1A1, MMP1) and a housekeeping gene (e.g., GAPDH, B2M)

-

qPCR instrument

Procedure:

-

RNA Extraction: Homogenize the 3D skin models and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR:

-

Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and gene-specific primers.

-

Perform the qPCR reaction using a real-time PCR system.

-

-

Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of target genes to the housekeeping gene.

Protocol 4: Protein Expression Analysis by Western Blot

This protocol describes the detection and quantification of specific proteins in treated 3D skin models.

Materials:

-

Treated and control 3D skin models

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-